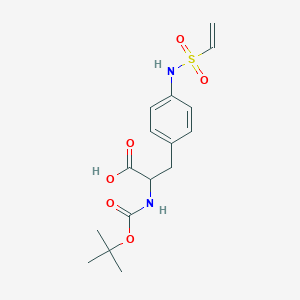

2-tert-Butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid

Description

2-tert-Butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid is a Boc-protected amino acid derivative featuring a propionic acid backbone, a tert-butoxycarbonyl (Boc) group at the α-amino position, and a phenyl ring substituted with an ethenesulfonylamino (-SO₂NH-CH₂CH₂) moiety at the β-position. This compound (CAS: 1807521-04-5, MF: C₁₂H₂₅NO₄) is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research. For example, it serves as a precursor in the synthesis of peptide-based therapeutics, such as compound IV in the production of KZR-616, a proteasome inhibitor . Combi-Blocks offers this compound at 95% purity (BP-22383), highlighting its commercial availability for research applications .

Properties

IUPAC Name |

3-[4-(ethenylsulfonylamino)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O6S/c1-5-25(22,23)18-12-8-6-11(7-9-12)10-13(14(19)20)17-15(21)24-16(2,3)4/h5-9,13,18H,1,10H2,2-4H3,(H,17,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUAVRJMBGSYFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)NS(=O)(=O)C=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid typically involves multi-step organic reactions. One common method starts with the protection of the amino group using a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the ethenesulfonyl group through a sulfonylation reaction. The phenyl ring is then incorporated via a coupling reaction, and the final product is obtained through purification processes such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The ethenesulfonyl group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amino group.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.

Major Products Formed

Oxidation: Sulfonic acids and other oxidized derivatives.

Reduction: Deprotected amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

2-tert-Butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-tert-Butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amino group, which can then participate in various biochemical pathways. The ethenesulfonyl group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of Boc-protected phenylpropionic acid derivatives allows for tailored physicochemical and biological properties. Below is a detailed comparison with analogous compounds:

Substituent Variations on the Phenyl Ring

Halogen-Substituted Derivatives

- Methyl 2-Boc-amino-3-(4-iodophenyl)propionate (CAS: N/A, MF: C₁₅H₂₀INO₄) Features a 4-iodophenyl group and a methyl ester. The iodine atom enhances electrophilicity, making it suitable for Suzuki coupling reactions. It is synthesized from Boc-protected phenylalanine derivatives . Key Difference: Esterification increases lipophilicity compared to the carboxylic acid form.

- (R)-2-Boc-amino-3-(4-chlorophenyl)propionic acid (CAS: N/A, MF: C₁₄H₁₈ClNO₄) Contains a 4-chlorophenyl group. Chlorine imparts stability and influences binding in receptor-targeted drug design. Registered under EU REACH (438-070-3) .

Oxygen-Containing Substituents

- (S)-2-Boc-amino-3-(3-hydroxyphenyl)propionic acid Substituted with a 3-hydroxyphenyl group. The phenolic -OH group enables hydrogen bonding but introduces sensitivity to oxidation. Classified as harmful via inhalation, skin contact, or ingestion . Application: Potential use in prodrugs due to hydroxyl reactivity.

- 2-Boc-amino-3-(4-methoxyphenyl)propionic acid derivatives Methoxy groups enhance electron density on the phenyl ring, affecting π-π interactions. Used in the synthesis of KZR-616, a clinical candidate for autoimmune diseases .

Sulfur-Containing Substituents

- Target Compound vs. 2-Boc-amino-3-(tert-butyldimethylsilyloxy)propionic acid (CAS: N/A, MF: C₁₄H₂₉NO₅Si) The silyl ether group (-OSiMe₂tBu) in the latter provides steric protection for hydroxyl groups during synthesis. Prepared from N-Boc-serine, it is a key intermediate in diversity-oriented synthesis . Key Difference: Silyl ethers offer orthogonal protection strategies compared to sulfonamide groups.

Nitrogen-Containing Substituents

- (R)-2-Boc-amino-3-(pyridin-3-yl)propionic acid (CAS: N/A, MF: C₁₃H₁₈N₂O₄) Pyridinyl substitution introduces basicity and metal-coordination capacity. Registered under EU REACH (441-200-1) .

Ester vs. Acid Derivatives

- Methyl 2-Boc-amino-3-(4-cyano-2,6-dimethylphenyl)propanoate (CAS: 1227311-10-5, MF: C₁₈H₂₄N₂O₄) The methyl ester and cyano group enhance solubility in organic solvents, favoring use in solid-phase peptide synthesis . Contrast: Esters are typically hydrolyzed to acids in final drug molecules.

Stereochemical and Functional Modifications

- (2S,3S)-2-Boc-amino-3-hydroxy-3-phenylpropionic acid (CAS: 32926-36-6, MF: C₁₄H₁₉NO₅) The β-hydroxy group and stereochemistry influence conformational rigidity, critical for enzyme-substrate interactions .

Biological Activity

2-tert-Butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid (CAS No. 1807503-78-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

- Molecular Formula : C16H22N2O6S

- Molecular Weight : 370.4 g/mol

- Structure : The compound features a tert-butoxycarbonyl group, an amino group, and a sulfonamide moiety which may influence its biological interactions.

Biological Activity Overview

Research indicates that 2-tert-butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid exhibits various biological activities, particularly in antimicrobial and anti-inflammatory applications. Its structural components suggest potential interactions with biological targets.

Antimicrobial Activity

The compound has shown promise as an antibiotic potentiator. In studies involving clarithromycin against E. coli, it was observed that this compound significantly enhances the antibiotic's effectiveness by lowering the minimum inhibitory concentration (MIC) substantially. For instance, one study reported a decrease in MIC by 128-fold when used in conjunction with clarithromycin, indicating strong potentiation effects .

The proposed mechanisms for its biological activity include:

- Membrane Permeabilization : The compound may increase the permeability of bacterial membranes, facilitating the entry of antibiotics.

- Efflux Pump Inhibition : It appears to inhibit efflux pumps in bacteria, which are responsible for antibiotic resistance, thereby enhancing the efficacy of existing antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Potentiates clarithromycin against E. coli | |

| Membrane Interaction | Increases membrane permeability | |

| Efflux Inhibition | Inhibits bacterial efflux pumps |

Case Study: Antibiotic Potentiation

In a controlled laboratory setting, various derivatives of the compound were synthesized and tested for their ability to enhance the activity of clarithromycin. The results indicated that modifications to the molecular structure significantly impacted their efficacy as potentiators. For example, certain derivatives exhibited up to a 512-fold reduction in MIC compared to controls .

Toxicological Profile

While specific toxicological data on 2-tert-butoxycarbonylamino-3-(4-ethenesulfonylamino-phenyl)-propionic acid is limited, its Material Safety Data Sheet indicates that it is not classified as a hazardous material under standard conditions . However, standard laboratory precautions should be taken when handling this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.